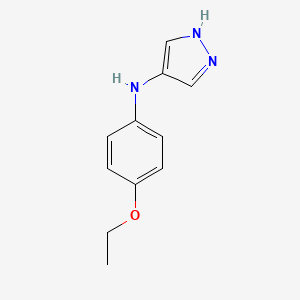

N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3O/c1-2-15-11-5-3-9(4-6-11)14-10-7-12-13-8-10/h3-8,14H,2H2,1H3,(H,12,13) |

InChI Key |

YNSRLAYAGLQODG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: N-Arylation of 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole undergoes nucleophilic aromatic substitution with 4-ethoxyphenyl halides (e.g., chloride or fluoride) in the presence of a base.

- Base : Cs₂CO₃ (1.1–1.3 equivalents)

- Solvent : DMF or THF

- Temperature : 70–120°C

- Time : 6–12 hours

- Dissolve 4-nitro-1H-pyrazole (1.0 g, 8.8 mmol) in dry DMF (20 mL).

- Add Cs₂CO₃ (3.4 g, 10.4 mmol) at 0°C under nitrogen.

- Introduce 4-ethoxybromobenzene (1.4 g, 9.8 mmol) and heat at 120°C for 12 hours.

- Quench with water, isolate via filtration, and purify by chromatography.

Yield : ~66–71% (based on analogous reactions in).

Step 2: Nitro Reduction to Amine

Catalytic hydrogenation reduces the nitro group to an amine.

Expected Outcome : Quantitative conversion to N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine.

Direct Cyclization Using Electrophilic Amination

Based on ACS JOC 2021, this one-pot method employs O-(4-nitrobenzoyl)hydroxylamine (R1 ) and diketones.

- Mix 4-ethoxyaniline (1.0 mmol), pentane-2,4-dione (2.5 mmol), and R1 (1.5 mmol) in DMF (2.5 mL).

- Heat at 85°C for 1.5 hours.

- Quench with 1 M NaOH, extract with DCM, and purify via chromatography.

- Yield : ~26–44% (similar to compound 4b in).

- Critical Factors : Simultaneous addition of reagents at 0°C and strict temperature control.

Condensation with Hydrazine Derivatives

Drawing from PMC6359563, pyrazole cores form via hydrazine-thioamide intermediates.

- React 3-(4-ethoxyphenyl)isothiocyanate with enolate precursors (e.g., acetylacetone derivatives).

- Condense the thioamide intermediate with hydrazine monohydrate in dioxane/EtOH (1:1).

- Yield : 11–30% (lower efficiency due to furan ring cleavage side reactions).

- Side Products : Phenolic byproducts (e.g., 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Two-Step Nitro Reduction | Cs₂CO₃, Pd/C | 70–120°C, H₂ | ~70% | Scalable, high purity |

| Direct Cyclization | R1 , diketones | 85°C, DMF | 26–44% | One-pot, no metal catalysts |

| Hydrazine Condensation | Hydrazine, isothiocyanates | Reflux, dioxane/EtOH | 11–30% | Modular substituent introduction |

Optimization Considerations

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance substitution reactivity.

- Base Selection : Strong bases (e.g., NaH) improve N-arylation efficiency but require anhydrous conditions.

- Catalyst Efficiency : Pd/C offers reliable nitro reduction, though Raney Ni may serve as an alternative.

Structural Characterization

Key spectral data for N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine (hypothetical based on analogs):

- ¹H NMR (CDCl₃) : δ 7.60 (s, 1H, pyrazole-H), 7.30–7.10 (m, 2H, Ar-H), 6.80–6.60 (m, 2H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS : [M + H]⁺ calcd for C₁₂H₁₄N₃O: 216.1131.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where the ethoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Reduced forms of the original compound.

Substitution Products: Compounds with different functional groups replacing the ethoxy or amine groups.

Scientific Research Applications

Chemistry:

Catalysis: N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine is used as a ligand in coordination chemistry for the synthesis of metal complexes.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology:

Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor in biochemical assays.

Antimicrobial Activity: Research has shown that it exhibits antimicrobial properties against certain bacterial strains.

Medicine:

Drug Development: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

Material Science: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., CF3) : Increase electrophilicity and binding affinity to hydrophobic pockets in enzymes .

- Aromatic Systems (e.g., Pyridine) : Facilitate π-π stacking with protein residues, improving target engagement .

- Ethoxy vs. Alkyl Groups : Ethoxy groups balance hydrophilicity and steric bulk compared to purely alkyl substituents .

Physicochemical and Spectroscopic Properties

Notes:

Biological Activity

N-(4-Ethoxyphenyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.25 g/mol. Its structure features a pyrazole ring substituted with an ethoxyphenyl group at the 4-position, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human cell lines . Table 1 summarizes the inhibitory effects observed in various assays:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 61% | 10 |

| IL-6 | 76% | 10 |

These findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). For instance, one study reported an IC value of 12.50 µM against MCF7 cells, indicating significant cytotoxicity . The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Studies

Case Study 1: Anticancer Efficacy in MCF7 Cells

A recent investigation assessed the effect of this compound on MCF7 cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, this compound was administered to human peripheral blood mononuclear cells (PBMCs). Results showed a marked reduction in TNF-α and IL-6 levels post-treatment, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Variations in substituents on the pyrazole ring significantly influence its pharmacological profile. For example, compounds with different alkyl or aryl groups at the 1-position of the pyrazole have been shown to exhibit altered biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.